N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. The reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . For this compound, the precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under these conditions to yield the desired product .
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The presence of the thiazole ring and the chloro group enhances its ability to interact with biological molecules, altering their function. This compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function .
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent.
Abafungin: An antifungal agent.
Ritonavir: An antiretroviral drug.
Bleomycin: An antineoplastic agent.
These compounds share the thiazole core structure but differ in their substituents, which confer unique biological activities. This compound stands out due to its specific substitution pattern, which enhances its antibacterial properties .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-11(16)5-4-7-12(10)18-15-19-14(9-20-15)13-6-2-3-8-17-13/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXYURIGCUUXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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